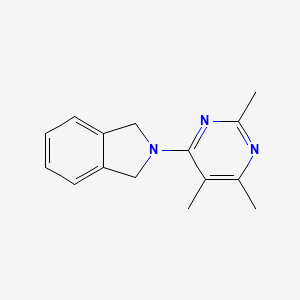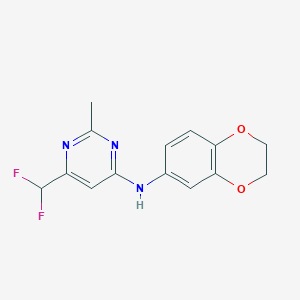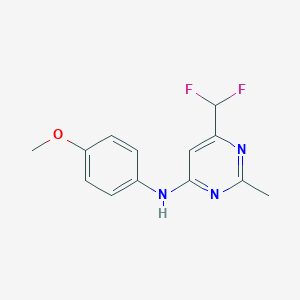![molecular formula C17H19ClF2N4 B6457354 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549042-60-4](/img/structure/B6457354.png)
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The molecule also contains chloro, methyl, and difluoromethyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrimidine ring might undergo reactions at the carbon between the two nitrogen atoms, while the piperazine ring might undergo reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Antimicrobial Activity
PPZ1 derivatives have been investigated for their antimicrobial potential. Researchers synthesized 1,3,5-triazine 4-aminobenzoic acid derivatives using conventional methods or microwave irradiation. These compounds demonstrated promising activity against Staphylococcus aureus and Escherichia coli . Notably, compounds (10), (16), (25), and (30) exhibited antimicrobial activity comparable to that of ampicillin against S. aureus, while compound (13) showed approximately 50% of ampicillin’s activity. Against E. coli, compounds (13) and (14) were comparable to ampicillin, while others had about 50% activity . Additionally, minimum inhibitory concentrations for clinical isolates were measured, and PPZ1 derivatives showed effectiveness against multidrug-resistant strains.
TRPC Channel Activation
PPZ1 and its analogues activate transient receptor potential canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7. These channels play crucial roles in cellular signaling and calcium homeostasis. PPZ1’s ability to modulate TRPC channels makes it relevant for studies related to neuronal function, cardiovascular health, and other physiological processes .
Antioxidant Properties
While not explicitly studied for PPZ1, related 1,3,5-triazine derivatives have demonstrated antioxidative properties. These compounds scavenge free radicals and protect cells from oxidative damage. Investigating PPZ1’s antioxidant potential could be valuable for understanding its broader effects on cellular health .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF2N4/c1-11-3-4-13(18)9-15(11)23-5-7-24(8-6-23)16-10-14(17(19)20)21-12(2)22-16/h3-4,9-10,17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFHCZVEWMLRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(pyridin-2-yl)pyrrolidin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457275.png)
![2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457291.png)
![2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457297.png)
![1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457300.png)


![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)
![3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6457335.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)
![2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457340.png)

![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)
